molecular formula C16H26ClNO2 B14334447 N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride CAS No. 110255-04-4

N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride

Cat. No.: B14334447
CAS No.: 110255-04-4
M. Wt: 299.83 g/mol
InChI Key: YWJBCWCJEWOLJR-UHFFFAOYSA-M
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Description

N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry, biology, and medicine. This compound, with its unique structure, offers various functionalities that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride typically involves the reaction of N,N-diethyl-N-(2-hydroxyethyl)ethylenediamine with 4-phenoxybut-2-en-1-yl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the but-2-en-1-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated alkyl chain.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.

    Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride involves its interaction with cell membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its ability to form micelles and vesicles is leveraged in drug delivery systems to encapsulate and transport therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine: Another quaternary ammonium compound with multiple hydroxyl groups, used as a chelating agent and in metal extraction.

    N,N′-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups and is used in the synthesis of various chemical compounds.

Uniqueness

N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride stands out due to its unique combination of a phenoxy group and a quaternary ammonium structure. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for applications in different fields.

Properties

CAS No.

110255-04-4

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

diethyl-(2-hydroxyethyl)-(4-phenoxybut-2-enyl)azanium;chloride

InChI

InChI=1S/C16H26NO2.ClH/c1-3-17(4-2,13-14-18)12-8-9-15-19-16-10-6-5-7-11-16;/h5-11,18H,3-4,12-15H2,1-2H3;1H/q+1;/p-1

InChI Key

YWJBCWCJEWOLJR-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CCO)CC=CCOC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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